Indium(I) iodide belongs to the category of inorganic compounds known as metal halides. It is classified under the group of iodides, which are salts or esters of hydroiodic acid containing iodine. Indium itself is a post-transition metal with atomic number 49, known for its softness and malleability. The compound can be synthesized from elemental indium and iodine under specific conditions .
The synthesis of indium(I) iodide can be achieved through several methods:
Indium(I) iodide adopts a layered structure where indium cations are coordinated by iodide anions. The molecular geometry of indium(I) iodide can be described as tetrahedral due to the coordination number of four for the indium atom. The bond lengths between indium and iodine are approximately 2.67 Å, which is characteristic of metal-iodine interactions.
X-ray diffraction studies reveal that indium(I) iodide crystallizes in a cubic lattice system, which contributes to its semiconducting properties. The electronic configuration of indium (4d10 5s2 5p1) allows for unique electronic transitions within the material .
Indium(I) iodide participates in various chemical reactions, including:
The mechanism of action of indium(I) iodide primarily revolves around its role as a semiconductor material. When doped with other elements or subjected to radiation, it exhibits photoconductivity, where the absorption of photons generates charge carriers (electrons and holes). This property makes it suitable for applications in radiation detection and optoelectronics.
The interaction between light and the electronic structure leads to exciton formation, where an electron-hole pair is created. The recombination dynamics of these excitons influence the efficiency of devices such as photodetectors and solar cells .
Indium(I) iodide possesses several notable physical and chemical properties:
These properties make it useful in various applications, particularly in electronics .
Indium(I) iodide finds applications across multiple scientific fields:
Indium(I) iodide (InI) exhibits complex crystallographic behavior with multiple temperature-dependent phases. At room temperature, it adopts an orthorhombic structure (space group Cmcm) characterized by zigzag chains of InI₄ tetrahedra sharing edges, forming a layered arrangement with an interlayer spacing of 4.12 Å [1]. This structural motif creates pronounced anisotropy in thermal expansion coefficients: 28.6 × 10⁻⁶ K⁻¹ along the a-axis versus 12.3 × 10⁻⁶ K⁻¹ along the c-axis [3]. Upon cooling below 258 K, a reversible phase transition occurs to a monoclinic structure (space group P2₁/c) featuring distorted InI₄ units with In-I bond lengths ranging from 2.78–2.92 Å and I-In-I bond angles between 102.7°–116.3° [10]. High-pressure X-ray diffraction reveals a further structural transition at 3.2 GPa to a tetragonal phase, accompanied by a 9.7% volume collapse due to increased orbital hybridization [3].
Table 1: Crystallographic Parameters of Indium(I) Iodide Phases
Phase | Space Group | Lattice Parameters (Å) | Coordination Geometry | Stability Range |
---|---|---|---|---|
Orthorhombic | Cmcm | a=4.52, b=13.81, c=4.12 | Edge-sharing InI₄ tetrahedra | 258 K < T < 673 K |
Monoclinic | P2₁/c | a=7.23, b=4.38, c=9.86, β=98.4° | Distorted InI₄ tetrahedra | T < 258 K |
High-Pressure | I4/mmm | a=5.07, c=4.95 | Corner-sharing InI₆ octahedra | P > 3.2 GPa |
The layered orthorhombic structure demonstrates significant void spaces (12.7% of unit cell volume), facilitating anisotropic ionic conductivity of 3.2 × 10⁻⁴ S·cm⁻¹ along the b-axis versus 8.1 × 10⁻⁷ S·cm⁻¹ perpendicular to it [10]. Electron density maps derived from single-crystal diffraction reveal substantial charge transfer (0.78 e) from indium to iodine atoms, indicative of ionic bonding character, while covalent contributions manifest in electron density accumulation along In-I vectors [1] [10].
Density functional theory (DFT) investigations employing the modified Becke-Johnson (MBJ) potential have established that orthorhombic InI possesses an indirect band gap of 2.38 eV, with the valence band maximum (VBM) located at the Γ point and conduction band minimum (CBM) at the Y point in the Brillouin zone [10]. The valence band derives primarily from I-5p orbitals (78% contribution), while the conduction band exhibits strong hybridization of In-5s (52%) and I-5p (41%) states [6] [10]. Spin-orbit coupling significantly modifies the band structure near the VBM, splitting degenerate states by 0.86 eV and reducing the effective band gap to 2.12 eV [2].
Table 2: Electronic Structure Characteristics of Indium(I) Iodide
Property | Orthorhombic Phase | Monoclinic Phase | Computational Method |
---|---|---|---|
Band Gap (eV) | 2.38 (indirect) | 2.67 (direct) | MBJ potential |
Valence Band Width (eV) | 4.12 | 4.35 | GGA+SO |
In-5s Contribution to CBM | 52% | 61% | APW+lo |
Hole Effective Mass (m*/m₀) | 0.38 (Γ→Y) | 0.42 (Γ→Γ) | TB09-MGGA |
Electron Effective Mass (m*/m₀) | 0.29 (Y→Γ) | 0.31 (Γ→Z) | HSE06 |
DFT calculations using the TB09 meta-GGA functional predict effective masses of 0.29 m₀ for electrons and 0.38 m₀ for holes, suggesting favorable charge transport properties [6] [10]. Unfolding of the Brillouin zone in supercell models reveals band dispersion anomalies at the Y point, where alloying-induced disorder would manifest in actual materials [6]. The band gap demonstrates anisotropic compression under uniaxial strain: -32 meV/% strain along [100] versus -18 meV/% along [001], correlating with deformation potential variations in different crystallographic directions [8]. Hybrid HSE06 calculations yield a fundamental gap of 2.67 eV for the low-temperature monoclinic phase, which exhibits direct gap character at Γ [10].
The orthorhombic phase of InI displays exceptional thermodynamic stability within the temperature range of 258–673 K, with a decomposition enthalpy of +142 kJ·mol⁻¹ relative to elemental constituents [3]. Differential scanning calorimetry reveals reversible phase transitions at 258 K (orthorhombic ↔ monoclinic) with a latent heat of 1.8 kJ·mol⁻¹ and an irreversible melting transition at 673 K accompanied by 5.7% volume expansion [3]. High-pressure studies indicate a critical stability threshold at 3.2 GPa, beyond which the system undergoes a Ruelle-unstable collapse characterized by negative compressibility (-12.7 TPa⁻¹) and diverging density fluctuations [3]. This instability originates from the competition between attractive indium-iodide interactions and repulsive interlayer forces.
The phase diagram exhibits complex behavior with metastable zones extending 38 K below the monoclinic transition temperature, where nucleation kinetics dominate over thermodynamic driving forces [3]. Ab initio molecular dynamics simulations reveal a two-stage decomposition pathway above 700 K: initial formation of InI₃ clusters (ΔG = -56 kJ·mol⁻¹) followed by disproportionation to elemental indium and iodine [3]. The compound demonstrates a negative Clausius-Clapeyron slope (-1.4 MPa·K⁻¹) for the orthorhombic-monoclinic boundary, indicating denser packing in the low-temperature phase despite increased coordination disorder [3].
Orthorhombic InI exhibits a broad transparency window spanning 0.45–25 μm, with absorption coefficients below 10 cm⁻¹ in the near-infrared (1.5–5 μm) and mid-infrared (8–15 μm) regions [4] [10]. Spectroscopic ellipsometry measurements reveal significant birefringence (Δn = nₑ - nₒ = 0.42 at 600 nm) and dichroism, with the extraordinary axis aligned parallel to the [010] crystallographic direction [4] [8]. The absorption edge follows Urbach tail behavior with an excitonic feature at 2.78 eV (halfwidth 120 meV) attributed to direct transitions at the Γ point [10].
Table 3: Anisotropic Optical Constants of Indium(I) Iodide at 589 nm
Optical Parameter | [100] Direction | [010] Direction | [001] Direction |
---|---|---|---|
Refractive Index (n) | 2.41 | 2.83 | 2.52 |
Extinction Coefficient (k) | 1.7×10⁻⁴ | 2.3×10⁻⁴ | 1.9×10⁻⁴ |
Birefringence (Δn) | 0.31 (vs. [001]) | 0.41 (vs. [100]) | 0.22 (vs. [010]) |
Transmittance (%) | 78.2 | 71.6 | 76.8 |
Polarization-resolved spectroscopy demonstrates a degree of linear polarization (DLP) of 0.86 for photoluminescence emissions along the [010] axis, decreasing to 0.62 along [100] at room temperature [4] [8]. This anisotropy originates from the asymmetric strain distribution within the InI chains and quantum confinement effects in the excitonic wavefunctions [4]. The complex dielectric function (ε = ε₁ + iε₂) shows critical points at 3.12 eV (E∥[010]) and 3.47 eV (E∥[100]), correlating with transitions from spin-orbit split valence bands to degenerate conduction states [10]. Raman spectra exhibit polarization-dependent Aᵧ modes at 112 cm⁻¹ (In-I stretching) and 156 cm⁻¹ (bending), with intensity ratios I₍₁₀₀₎/I₍₀₁₀₎ = 0.38 confirming structural anisotropy [1].
The interlayer binding energy in orthorhombic InI is calculated as 0.38 J·m⁻² via DFT-D3 methods, comparable to graphite (0.32 J·m⁻²) but significantly lower than transition metal dichalcogenides (>0.50 J·m⁻²) [9]. This facilitates mechanical exfoliation to few-layer flakes, with yield optimization achieved through additive-assisted shear exfoliation employing polytetrafluoroethylene (PTFE) microparticles. The PTFE additives dynamically reduce the effective shear gap during exfoliation, increasing the shear rate by 180% and resulting in monolayer yields of 31% at production rates of 1.8 mg·ml⁻¹·h⁻¹ [9].
Interlayer interactions exhibit nonlinear elasticity with a Grüneisen parameter of 2.6 perpendicular to the layers versus 1.8 parallel to them [3]. Nanoindentation measurements reveal a layer-dependent Young's modulus decreasing from 68 GPa (bulk) to 42 GPa (bilayer), attributed to surface relaxation effects [3]. The critical shear stress for layer sliding is 0.27 GPa along [100] but only 0.18 GPa along [001], correlating with the anisotropic arrangement of In-I-In bridge bonds [9]. Interlayer charge transfer analysis indicates a 0.12 e/atom donation from surface layers to subsurface regions, creating electrostatic contributions to exfoliation energies beyond van der Waals interactions [6]. This manifests in unusual thickness-dependent phonon softening, with the 112 cm⁻¹ Raman mode shifting by -9.2 cm⁻¹ upon exfoliation to bilayers [1] [9].
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